molecular formula C5H7ClO2 B3044498 Chloromethyl cyclopropanecarboxylate CAS No. 100108-45-0

Chloromethyl cyclopropanecarboxylate

Cat. No.: B3044498
CAS No.: 100108-45-0
M. Wt: 134.56 g/mol
InChI Key: IXIYAEZKKVCJFK-UHFFFAOYSA-N
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Description

Chloromethyl cyclopropanecarboxylate is a chemical compound with the CAS Number: 100108-45-0 . It has a molecular weight of 134.56 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid, a related compound, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 .


Chemical Reactions Analysis

The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This reaction is performed with care as it produces highly carcinogenic bis(chloromethyl) ether as a by-product .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Bioactivity

Chloromethyl cyclopropanecarboxylate derivatives demonstrate significant potential in bioactive applications. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which are synthesized using cyclopropanecarboxylic acid, show excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Chemical Synthesis

Pharmaceutical Research

This compound derivatives are significant in pharmaceutical research. One example is 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074), a γ‐secretase modulator studied for its effects on brain β‐amyloid pathology and spatial memory in Alzheimer's disease models (Imbimbo et al., 2009).

Vibrational Spectra Analysis

Research into the vibrational spectra and conformations of chloromethyl cyclopropane derivatives, such as (chloromethyl)cyclopropane, contributes to a deeper understanding of their physical properties. Studies in this area analyze these compounds in various physical states, providing insights into their structural characteristics (Kalasinsky & Wurrey, 1980).

Material Science

In material science, this compound derivatives have been used in the development of photosensitive materials. For instance, the copolymerization of 2-chloromethyl-1-(p-vinyl phenyl)cyclopropane with glycidyl methacrylate has led to the creation of photosensitive copolymers with significant potential in photochemical structuring (Guliyev, Sadygova, Gulverdashvili, Aliyeva, & Tagiyev, 2021).

Safety and Hazards

The safety information for Chloromethyl cyclopropanecarboxylate includes several hazard statements such as H226, H314, and H318 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

Future Directions

With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, a related compound, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .

Biochemical Analysis

Biochemical Properties

Chloromethyl cyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, affecting the overall cellular function. The compound’s ability to bind to specific biomolecules and alter their activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity and overall effectiveness. Additionally, long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular behavior and function. Studies have shown that high doses of this compound can lead to toxic or adverse effects, including alterations in gene expression and metabolic activity. These threshold effects are important considerations in the context of dosage and toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with key metabolic enzymes can influence the overall metabolic balance within cells, affecting the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s overall effectiveness and its ability to reach target sites within the cell .

Subcellular Localization

This compound’s subcellular localization is a key aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

chloromethyl cyclopropanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYAEZKKVCJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597790
Record name Chloromethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100108-45-0
Record name Chloromethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl cyclopropanecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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